molecular formula C10H17N3 B13819615 Pyrazinamine, 3,6-bis(1-methylethyl)-

Pyrazinamine, 3,6-bis(1-methylethyl)-

Cat. No.: B13819615
M. Wt: 179.26 g/mol
InChI Key: QJDRUEKDKFHFKM-UHFFFAOYSA-N
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Description

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci): is a chemical compound with the molecular formula C10H17N3 It is a derivative of pyrazine, characterized by the presence of two isopropyl groups at the 3 and 6 positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) typically involves the alkylation of pyrazine derivatives. One common method is the reaction of pyrazine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core structure.

    3,6-Dimethylpyrazine: Another pyrazine derivative with methyl groups instead of isopropyl groups.

    2,5-Dimethylpyrazine: Similar structure but with methyl groups at different positions.

Uniqueness

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to other pyrazine derivatives.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3,6-di(propan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3,(H2,11,13)

InChI Key

QJDRUEKDKFHFKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)N)C(C)C

Origin of Product

United States

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